molecular formula C9H3BrCl3N3 B14537939 2-(5-Bromo-2-chlorophenyl)-4,6-dichloro-1,3,5-triazine CAS No. 62144-22-3

2-(5-Bromo-2-chlorophenyl)-4,6-dichloro-1,3,5-triazine

Cat. No.: B14537939
CAS No.: 62144-22-3
M. Wt: 339.4 g/mol
InChI Key: CXIXABFFQFDTIA-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-chlorophenyl)-4,6-dichloro-1,3,5-triazine is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

The synthesis of 2-(5-Bromo-2-chlorophenyl)-4,6-dichloro-1,3,5-triazine can be achieved through several synthetic routes. One common method involves the reaction of 5-bromo-2-chlorobenzonitrile with cyanuric chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

2-(5-Bromo-2-chlorophenyl)-4,6-dichloro-1,3,5-triazine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms on the triazine ring are replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The phenyl group attached to the triazine ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The bromine atom on the phenyl ring can be involved in coupling reactions with other aromatic compounds to form biaryl derivatives.

Common reagents used in these reactions include sodium hydroxide, amines, thiols, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(5-Bromo-2-chlorophenyl)-4,6-dichloro-1,3,5-triazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-chlorophenyl)-4,6-dichloro-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

2-(5-Bromo-2-chlorophenyl)-4,6-dichloro-1,3,5-triazine can be compared with other similar compounds such as:

    2-(4-Chlorophenyl)-4,6-dichloro-1,3,5-triazine: This compound lacks the bromine atom, which may affect its reactivity and biological activity.

    2-(5-Bromo-2-chlorophenyl)-4,6-dimethyl-1,3,5-triazine: The presence of methyl groups instead of chlorine atoms can lead to different chemical and biological properties.

Properties

CAS No.

62144-22-3

Molecular Formula

C9H3BrCl3N3

Molecular Weight

339.4 g/mol

IUPAC Name

2-(5-bromo-2-chlorophenyl)-4,6-dichloro-1,3,5-triazine

InChI

InChI=1S/C9H3BrCl3N3/c10-4-1-2-6(11)5(3-4)7-14-8(12)16-9(13)15-7/h1-3H

InChI Key

CXIXABFFQFDTIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C2=NC(=NC(=N2)Cl)Cl)Cl

Origin of Product

United States

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